6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-(4-phenoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-27-22-14-17-12-13-24(16-18(17)15-23(22)28-2)30(25,26)21-10-8-20(9-11-21)29-19-6-4-3-5-7-19/h3-11,14-15H,12-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYOUOJFZEMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
This classical method involves cyclizing a benzaldehyde derivative with an aminoacetaldehyde dialkyl acetal. For 6,7-dimethoxy variants, the starting material is typically 3,4-dimethoxybenzaldehyde. Reaction with aminoacetaldehyde dimethyl acetal under acidic conditions yields the tetrahydroisoquinoline backbone. Recent optimizations use microwave-assisted heating to reduce reaction times and improve yields.
Petasis Reaction Followed by Cyclization
An alternative approach employs the Petasis three-component reaction, combining an amine, boronic acid, and carbonyl compound. For example, reacting 3,4-dimethoxyphenylboronic acid with glyoxylic acid and a secondary amine generates a morpholinone intermediate, which undergoes acid-catalyzed cyclization to form the tetrahydroisoquinoline core. This method offers superior stereocontrol compared to traditional cyclization routes.
Sulfonylation at Position 2
Introducing the 4-phenoxyphenylsulfonyl group requires selective sulfonylation of the tetrahydroisoquinoline’s secondary amine.
Sulfonyl Chloride Coupling
The most direct method involves reacting 4-phenoxyphenylsulfonyl chloride with the tetrahydroisoquinoline intermediate. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine as a base to scavenge HCl. Typical conditions include:
Oxidative Sulfonylation
An alternative route oxidizes a thioether intermediate to the sulfone. For example, reacting the tetrahydroisoquinoline with 4-phenoxyphenylthiol in the presence of m-chloroperbenzoic acid (mCPBA) achieves this transformation. However, this method is less efficient (yields ~50%) due to over-oxidation side reactions.
Purification and Characterization
Crystallization Techniques
Crude product purification typically involves recrystallization from dimethylformamide (DMF)-water mixtures. For example, dissolving the compound in hot DMF followed by incremental water addition yields crystals with >98% purity.
Particle Size Reduction
Jet milling or fluidized-bed micronization achieves desired particle sizes (D90 < 100 µm), enhancing solubility for pharmaceutical applications.
Spectroscopic Characterization
Key analytical data include:
-
NMR (400 MHz, DMSO-d6) : δ 7.82 (d, 2H, Ar–H), 7.45 (t, 2H, Ar–H), 7.02 (d, 2H, Ar–H), 4.32 (s, 2H, CH2–SO2), 3.85 (s, 6H, OCH3).
-
IR (KBr) : 1345 cm (S=O asymmetric stretch), 1160 cm (S=O symmetric stretch).
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for synthesizing the target compound:
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Pomeranz-Fritsch + Sulfonyl Chloride | 78% | >99% | High stereoselectivity | Lengthy reaction times |
| Petasis + Oxidative Sulfonylation | 50% | 95% | Shorter cycle | Lower yield due to side reactions |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Halogenated or otherwise substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . Its structure includes a tetrahydroisoquinoline core substituted with methoxy groups and a phenoxyphenylsulfonyl moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. The sulfonamide group in 6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline enhances the compound's ability to inhibit tumor growth by targeting specific cancer cell lines. Studies have shown promising results in vitro against various cancer types, including breast and prostate cancers .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. Its ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies suggest that it may help in preserving neuronal integrity and function .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components allow it to interact with microbial enzymes effectively, showing potential as an antibacterial agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Antimicrobial Efficacy | Effective against Gram-positive bacteria with a notable reduction in bacterial load. |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Sulfonyl-Containing Analogs
Comparison with Other Tetrahydroisoquinoline Derivatives
A. N-Substituted Derivatives
- N-Methyl-THIQs (e.g., MPTP analogs): Exhibit neurotoxicity via MAO-mediated oxidation to pyridinium ions, unlike the target compound, which lacks N-methylation and may have a safer profile .
- N-Alkyl-THIQs (e.g., antifungal C11-alkyl derivatives): Long alkyl chains enhance membrane interaction, contrasting with the target’s aryl sulfonyl group, which likely favors protein binding .
B. Sigma Receptor Ligands
- 9c (4-(3-Phenylindol-1-yl)butyl-THIQ) : Shows σ receptor affinity with an alkyl chain, while the target’s sulfonyl group may alter binding kinetics due to polar interactions .
- σ2 PET tracer (4-Methoxyphenylbutan-2-yl-THIQ): Demonstrates brain penetration, suggesting the target’s phenoxyphenyl group could similarly enhance blood-brain barrier transit .
C. Enzyme Inhibitors
Biological Activity
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to consolidate the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO5S. The compound features a tetrahydroisoquinoline core substituted with methoxy and phenoxy groups, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound can scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress-related damage .
Anticancer Potential
Several studies have evaluated the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The sulfonyl group in this compound enhances its interaction with cellular targets associated with cancer progression .
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinolines have been documented in various models of neurodegeneration. These compounds may exert their effects by modulating neurotransmitter levels and reducing neuroinflammation. Specifically, they have been shown to enhance norepinephrine release in neuronal models, which is critical for cognitive functions and mood regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Catechol O-Methyltransferase (COMT) Inhibition : Similar compounds have been evaluated for their ability to inhibit COMT, an enzyme that metabolizes catecholamines. This inhibition can lead to increased levels of norepinephrine and dopamine in the brain .
- Antioxidant Pathways : The antioxidant activity may involve the modulation of signaling pathways such as NF-kB and Nrf2, which play critical roles in cellular defense mechanisms against oxidative stress .
- Apoptosis Induction : The anticancer properties are often linked to the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a related tetrahydroisoquinoline derivative on breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that modifications on the tetrahydroisoquinoline scaffold could enhance anticancer efficacy .
Case Study 2: Neuroprotection in Animal Models
In a model of Alzheimer's disease induced by amyloid-beta peptide administration in rats, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuroinflammation and preservation of neuronal integrity .
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing 6,7-dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis of this compound involves multi-step protocols typical for tetrahydroisoquinoline derivatives. Key steps include:
- Pictet-Spengler Cyclization : Forming the tetrahydroisoquinoline core from phenethylamine precursors with methoxy substitutions at C6 and C7 .
- Sulfonylation : Introducing the (4-phenoxyphenyl)sulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides) at the C2 position .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the target compound from byproducts, particularly regioisomers arising from sulfonylation .
Critical Considerations : Monitor reaction temperatures during sulfonylation to avoid undesired side reactions like over-oxidation .
Q. How can structural characterization of this compound be validated?
- NMR Spectroscopy : Use - and -NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and sulfonyl integration (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography : Resolve the stereochemistry at the tetrahydroisoquinoline core, particularly the sulfonyl group’s spatial orientation, as seen in related structures .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS) with <5 ppm error .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs), given structural similarities to neuroactive tetrahydroisoquinolines .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, using -labeled ligands to quantify IC values .
- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Q. How should researchers resolve contradictory data in biological assays?
Example: Discrepancies in IC values across studies may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting ligand solubility .
- Cell Line Heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic variability .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .
Q. What strategies are recommended for improving metabolic stability?
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative deamination or sulfone reduction .
- Structural Modifications : Introduce fluorination at metabolically labile positions (e.g., C8) to block cytochrome P450-mediated degradation .
- Prodrug Design : Mask the sulfonyl group as a sulfonamide ester to enhance oral bioavailability .
Methodological Notes
- Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure purity (>98% by HPLC) and reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
